![molecular formula C19H18FN5O4S B2617180 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034588-99-1](/img/structure/B2617180.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C19H18FN5O4S and its molecular weight is 431.44. The purity is usually 95%.
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Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C19H18F5N5O5S |
Molecular Weight | 523.43 g/mol |
IUPAC Name | This compound |
PubChem CID | 129896720 |
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and quinazoline moieties exhibit significant anticancer properties. The presence of electron-withdrawing groups in the structure enhances the potency against various cancer cell lines.
Case Study: Cytotoxicity against Cancer Cell Lines
A study reported that derivatives of thiadiazole exhibited varying degrees of cytotoxicity against different cancer cell lines. Notably:
- Prostate Cancer (PC3) : IC50 values ranged from 0.3 µM to 5.0 µM.
- Breast Cancer (MCF7) : Compounds showed significant growth inhibition with GI50 values around -6.49.
The structure–activity relationship (SAR) indicated that modifications at the C-5 position of the thiadiazole ring were crucial for enhancing anticancer activity .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. Research has shown that:
- Gram-positive and Gram-negative Bacteria : Compounds with halogen substitutions exhibited increased antibacterial activity.
- Fungal Strains : Enhanced antifungal potential was observed with specific substitutions at the para position of the benzene ring.
Table: Antimicrobial Activity of Thiadiazole Derivatives
Compound Type | Activity Against | Observations |
---|---|---|
Electron-withdrawing groups | Gram-positive bacteria | Increased activity noted |
Electron-donating groups | Gram-negative bacteria | Moderate activity observed |
Substituted thiadiazoles | Fungal strains | Significant inhibition reported |
Antioxidant Activity
The antioxidant potential of N-(6-fluoro...) derivatives has been explored as well. The presence of hydroxyl groups in certain analogs was linked to enhanced free radical scavenging activity.
Structure–Activity Relationship (SAR)
The SAR analysis highlighted that:
- Substituent Effects : Electron-donating groups improved anticancer and antioxidant activities.
- Positioning : The position of substituents on the thiadiazole ring significantly influenced biological activity.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S/c1-23-16-9-13(20)15(10-17(16)24(2)30(23,28)29)22-18(26)7-8-25-11-21-14-6-4-3-5-12(14)19(25)27/h3-6,9-11H,7-8H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOKORSWGXLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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